molecular formula C19H17NO9 B3163830 Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate CAS No. 886361-08-6

Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate

Cat. No. B3163830
CAS RN: 886361-08-6
M. Wt: 403.3 g/mol
InChI Key: PJDXVUJIKGWDQJ-UHFFFAOYSA-N
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Description

“Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate” is a specialty product for proteomics research . It has a molecular formula of C19H17NO9 .

Scientific Research Applications

DNA Binding Studies

Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate and its derivatives have been investigated for their DNA binding properties. Haider et al. (2011) synthesized a compound with similar structural features, 1,4-bis((4-nitrophenoxy)methyl)benzene (NMB), and its derivative 1,4-bis((4-aminophenoxy)methyl)benzene (AMB), which showed strong DNA binding and replication quenching abilities. The research suggests the potential of these compounds as monomers for polymeric materials and highlights their threading intercalation mode of DNA binding, indicating their significance in biological applications and material science (Haider et al., 2011).

Synthesis and Applications in Polymer Science

The compound and its related derivatives are essential in the field of polymer science. Imoto et al. (2010) discussed the synthesis of 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-hydroxy-3-nitrophenoxy) benzene, highlighting their applications as precursors for thermally stable plastics like polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are particularly useful in semiconductor applications, indicating the compound's significance in the fabrication of insulators and protective films (Imoto et al., 2010).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures, providing insights into their chemical properties and potential applications. Han et al. (2012) synthesized a double-armed crown ether with similar structural components and analyzed its crystal structure, revealing its potential in synthesizing cyclic compounds and studying molecular interactions (Han et al., 2012).

Kinetic Studies

Derivatives of the compound have been the subject of kinetic studies, which are crucial for understanding their reactivity and potential applications in various chemical processes. Castro et al. (2001) conducted a kinetic study on the phenolysis of bis(4-nitrophenyl) carbonate, bis(4-nitrophenyl) thionocarbonate, and methyl 4-nitrophenyl thionocarbonate, providing valuable data on the reaction mechanisms and kinetics of these compounds (Castro et al., 2001).

Mechanism of Action

The mechanism of action of “Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate” is not specified in the sources I have access to. The mechanism of action of a compound typically refers to how it interacts at the molecular level, often with specific proteins or enzymes in the body. As this compound is used for proteomics research , it may interact with proteins in specific ways, but further details would require more specialized resources.

properties

IUPAC Name

methyl 4-[4-(diacetyloxymethyl)-2-nitrophenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO9/c1-11(21)27-19(28-12(2)22)14-6-9-17(16(10-14)20(24)25)29-15-7-4-13(5-8-15)18(23)26-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDXVUJIKGWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192799
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-08-6
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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